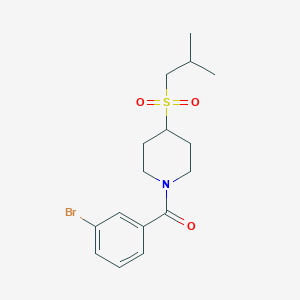
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-3-((4-(4-fluorophenyl)piperazin-1-yl)(pyridin-3-yl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C24H27FN4O2 and its molecular weight is 422.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation as Dopamine Receptor Ligands
Compounds incorporating elements such as arylcycloalkylamines, including phenyl piperidines and piperazines, are recognized for their potential to influence D2-like dopamine receptors, which are pivotal in developing antipsychotic agents. Research suggests that arylalkyl substituents could enhance the potency and selectivity of compounds binding to D2-like receptors. Preliminary observations indicate a complex relationship between the structure of arylalkyl moieties and their effect on receptor selectivity and potency, emphasizing the composite structure's role in pharmacological activity (Sikazwe et al., 2009).
Role in Cognitive Enhancement
Angiotensin IV and related peptides, by interacting with dopamine (DA) receptors, have shown promise in enhancing cognitive functions. Studies indicate that the cognitive improvements brought about by these peptides in memory recall and learning tasks are mediated through their interaction with various dopamine receptor subtypes, suggesting a complex interplay between these neuroactive peptides and dopamine receptors in brain regions specific to memory and learning processes (Braszko, 2010).
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 enzymes play a crucial role in drug metabolism, with implications for drug-drug interactions. Chemical inhibitors of these enzymes, including those with structures similar to the compound , are important tools in understanding drug metabolism pathways and predicting potential interactions. Selective inhibitors for specific CYP isoforms have been reviewed, highlighting their importance in pharmacokinetic studies (Khojasteh et al., 2011).
DNA Interaction and Potential as Radioprotectors
Compounds like Hoechst 33258, which contains structural motifs related to piperazines and pyridines, are known for their strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. Such compounds not only serve as valuable tools in cell biology for DNA staining but also have potential uses as radioprotectors and topoisomerase inhibitors, providing a starting point for rational drug design and elucidation of DNA-binding mechanisms (Issar & Kakkar, 2013).
Inhibition of Dipeptidyl Peptidase IV
Dipeptidyl peptidase IV (DPP IV) inhibitors, relevant to the treatment of type 2 diabetes mellitus, represent another potential application area. The structure of the compound suggests that with appropriate modifications, similar molecules could act as DPP IV inhibitors, impacting the incretin system and insulin secretion. This highlights the significance of piperazine and pyridine derivatives in developing new therapeutic agents (Mendieta et al., 2011).
Propriétés
IUPAC Name |
1-ethyl-3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O2/c1-3-29-17(2)15-21(30)22(24(29)31)23(18-5-4-10-26-16-18)28-13-11-27(12-14-28)20-8-6-19(25)7-9-20/h4-10,15-16,23,30H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJAVGQLCWXPTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 5-(2-chloropropanoylamino)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2510791.png)
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
![3-(1-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2510795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2510797.png)

![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)


![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)


![6-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B2510810.png)

